molecular formula C12H13N3O2 B2646183 methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate CAS No. 287176-87-8

methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate

Cat. No. B2646183
CAS RN: 287176-87-8
M. Wt: 231.255
InChI Key: IAIJDORQFIWZAY-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse biological activities and are used in the development of a variety of drugs .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one study describes the synthesis of 4,4’- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific products .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For example, the melting point, relative density, and solubility in water and organic solvents can be measured .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate” could potentially be used in the synthesis of indole derivatives .

Treatment of Cancer Cells

Indole derivatives, which can be synthesized using this compound, have been applied for the treatment of cancer cells . They have attracted increasing attention in recent years due to their biologically active properties .

Treatment of Microbes

Indole derivatives also have applications in the treatment of microbes . They show various biologically vital properties, making them suitable for this purpose .

Treatment of Different Types of Disorders

Indole derivatives are used in the treatment of different types of disorders in the human body . This highlights the importance of the compound “methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate” in medical applications .

Antileishmanial and Antimalarial Applications

The compound has potential antileishmanial and antimalarial applications . A molecular simulation study showed that compound 13, which could be related to “methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate”, has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Cytotoxic Activity

Some derivatives of the compound showed promising cytotoxic activity . This makes it a potential candidate for the development of new cytotoxic drugs .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the target they interact with. For instance, pyraclostrobin, a fungicide that contains a pyrazole ring, inhibits mitochondrial respiration in fungi, leading to a reduction of energy-rich ATP .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on their specific structure. Some pyrazole derivatives have been found to exhibit ecotoxicity .

Future Directions

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals. Their diverse structures and biological activities make them promising candidates for the development of new pesticides .

properties

IUPAC Name

methyl N-(5-methyl-1-phenylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-8-11(13-12(16)17-2)14-15(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIJDORQFIWZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate

CAS RN

287176-87-8
Record name methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate
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